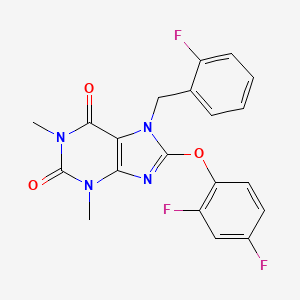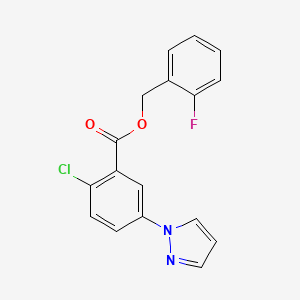![molecular formula C16H21ClN6O2 B4323938 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B4323938.png)
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide
Vue d'ensemble
Description
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1997 by researchers at the University of Florence, Italy, and has since been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mécanisme D'action
MGluR1 is a G protein-coupled receptor that is activated by glutamate, a major excitatory neurotransmitter in the brain. Activation of mGluR1 leads to the activation of various intracellular signaling pathways, which can have both excitatory and inhibitory effects on neuronal activity. 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide acts as a selective antagonist of mGluR1, blocking its activation by glutamate and thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of glutamate-induced Ca2+ mobilization, inhibition of glutamate-induced cAMP accumulation, and inhibition of glutamate-induced neuronal excitation. These effects suggest that mGluR1 plays a key role in regulating neuronal activity and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide is its selectivity for mGluR1, which allows researchers to specifically target this receptor without affecting other glutamate receptors. This is important because different glutamate receptors can have different effects on neuronal activity and synaptic plasticity. However, one of the limitations of this compound is its relatively low potency, which means that high concentrations are often required to achieve significant effects.
Orientations Futures
There are several future directions for research involving 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide. One area of interest is the role of mGluR1 in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the development of more potent and selective mGluR1 antagonists, which could have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Finally, there is also interest in investigating the role of mGluR1 in non-neuronal tissues and systems, such as the immune system and the cardiovascular system.
Applications De Recherche Scientifique
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, it has been used to study the involvement of mGluR1 in pain perception, anxiety, depression, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O2/c17-14-4-2-13(3-5-14)16-19-21-23(20-16)12-15(24)18-6-1-7-22-8-10-25-11-9-22/h2-5H,1,6-12H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMZYXSQRGBENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]piperidine-1-carboxylate](/img/structure/B4323870.png)

![6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B4323872.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4323884.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4323897.png)
![3-(5-bromo-2-furyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4323900.png)
![N-[2-(1H-indol-3-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide](/img/structure/B4323914.png)

![2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4323930.png)

![3-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4323946.png)
![2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazol-1-yl)-N-cyclopentylacetamide](/img/structure/B4323954.png)
